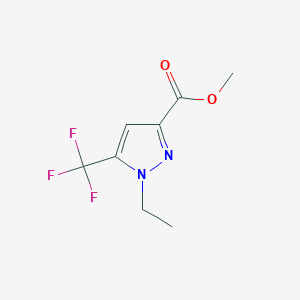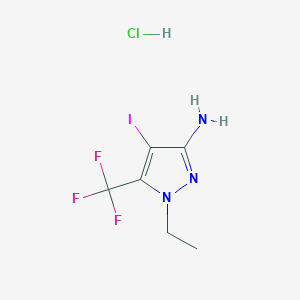
1-(3,3,3-Trifluoropropyl)pyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3,3-Trifluoropropyl)pyrazol-3-amine;hydrochloride is a chemical compound with the molecular formula C6H9ClF3N3 and a molecular weight of 215.60 g/mol. This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. It is often used as a building block in the synthesis of more complex molecules due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,3,3-Trifluoropropyl)pyrazol-3-amine;hydrochloride typically involves the reaction of 3,3,3-trifluoropropylamine with a pyrazole derivative under specific conditions. One common method involves the use of hydrochloric acid to form the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,3,3-Trifluoropropyl)pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other nucleophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Scientific Research Applications
1-(3,3,3-Trifluoropropyl)pyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor in the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,3,3-Trifluoropropyl)pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoropropyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(3,3,3-Trifluoropropyl)pyrazol-3-amine;hydrochloride can be compared with other similar compounds such as:
1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine hydrochloride: This compound has a similar structure but differs in the position of the amine group.
3,3,3-Trifluoropropan-1-amine hydrochloride: This compound lacks the pyrazole ring but contains the trifluoropropyl group.
3,4,5-Trinitro-1H-pyrazol-1-amine: This compound is a highly energetic material used in explosives.
The unique combination of the trifluoropropyl group and the pyrazole ring in this compound makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H9ClF3N3 |
|---|---|
Molecular Weight |
215.60 g/mol |
IUPAC Name |
1-(3,3,3-trifluoropropyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)2-4-12-3-1-5(10)11-12;/h1,3H,2,4H2,(H2,10,11);1H |
InChI Key |
OKVZATSMTFSKGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CCC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12226098.png)


![1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12226110.png)
![2-methyl-6-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B12226114.png)
![3-[3-(Fluoromethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12226120.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B12226122.png)

![5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12226128.png)
![9-[(oxolan-2-yl)methyl]-6-(piperazin-1-yl)-9H-purine](/img/structure/B12226134.png)
![4-Tert-butyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12226135.png)
![5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12226141.png)

